molecular formula C21H18ClN3 B1668745 CCT036477 CAS No. 305372-78-5

CCT036477

Cat. No.: B1668745
CAS No.: 305372-78-5
M. Wt: 347.8 g/mol
InChI Key: IFOHRIXRQPOHQZ-UHFFFAOYSA-N
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Description

CCT036477 is a small molecule inhibitor primarily known for its role in inhibiting the Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration. The compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity mediated by β-catenin, a central player in the Wnt signaling cascade .

Preparation Methods

The synthesis of CCT036477 involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

CCT036477 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole core, potentially altering the compound’s activity.

    Substitution: Substitution reactions are common in the synthesis of this compound, where different substituents are introduced to the indole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Colorectal Cancer

In studies involving colorectal cancer models, CCT036477 demonstrated significant efficacy in reversing oncogenic Wnt signaling. In vitro experiments showed that treatment with this compound induced a rapid response within four hours, leading to a substantial downregulation of Wnt target genes such as Ascl2, Axin2, and C-myc by 60-90% after just four hours of exposure. Notably, these effects were comparable to those observed following the removal of doxycycline from transgenic models expressing truncated β-catenin .

Mantle Cell Lymphoma

This compound has also been investigated in the context of mantle cell lymphoma (MCL). Research indicates that MCL-initiating cells (MCL-ICs) are particularly sensitive to Wnt pathway inhibitors. Treatment with this compound resulted in a marked reduction in the expression of Wnt target genes such as PPARδ and Cyclin D1, highlighting its potential as a therapeutic agent for targeting MCL-ICs .

Ovarian Cancer

In ovarian cancer research, this compound has been shown to sensitize resistant cancer cell lines to chemotherapy agents like carboplatin. This sensitization suggests that β-catenin plays a role in drug resistance mechanisms within these cells . The ability of this compound to enhance the efficacy of existing treatments could lead to improved outcomes for patients with ovarian cancer.

Developmental Biology Studies

This compound has been utilized in developmental biology studies, particularly in zebrafish models. The compound was found to induce head and tail patterning defects when administered during early embryonic development stages, demonstrating its utility in studying the effects of disrupted Wnt signaling on vertebrate development .

Data Tables and Case Studies

Application Model Effect Reference
Colorectal CancerIn vitro & In vivoDownregulation of Wnt target genes; reversal of oncogenic signaling
Mantle Cell LymphomaIn vitroReduced expression of stemness-related genes; apoptosis induction
Ovarian CancerA2780 cell lineSensitization to carboplatin; reduced drug resistance
Developmental BiologyZebrafish embryosInduction of developmental defects

Mechanism of Action

CCT036477 exerts its effects by inhibiting the transcriptional activity mediated by β-catenin. Specifically, it disrupts the interaction between β-catenin and its co-factors in the nucleus, preventing the transcription of Wnt target genes. This inhibition leads to reduced expression of genes involved in cell proliferation and survival, making it a potent anti-cancer agent .

Comparison with Similar Compounds

CCT036477 is often compared with other Wnt pathway inhibitors, such as:

The uniqueness of this compound lies in its specific mechanism of action, targeting the transcriptional activity of β-catenin without altering its accumulation. This makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

CCT036477 is a small molecule identified as a potent inhibitor of the Wnt signaling pathway, specifically targeting the β-catenin/TCF transcriptional complex. Its biological activity has been explored in various cancer models, demonstrating significant effects on tumor cell proliferation and survival.

This compound functions primarily by inhibiting the interaction between β-catenin and TCF4, thereby blocking Wnt signaling without altering the levels of β-catenin itself. This selective inhibition leads to a decrease in the transcription of Wnt target genes, which are crucial for cell proliferation and survival in several types of cancer.

Key Research Findings

  • Inhibition of Wnt Target Genes :
    • In in vitro studies, this compound effectively down-regulated Wnt target genes such as Ascl2, Ephb2, and Lgr5 by 60-90% within 4 hours of treatment. This rapid response was comparable to the effects observed after significant reductions in β-catenin levels through other means .
  • Effects on Cancer Cell Lines :
    • This compound has been shown to inhibit the growth of various colon cancer cell lines, including HT29, SW480, and HCT116, with an IC50 value reported to be less than 5 μM . In mantle cell lymphoma (MCL), it preferentially eliminated MCL-initiating cells (MCL-ICs) by significantly reducing the expression of key stemness-associated transcription factors such as Nanog and Oct4 .
  • Animal Models :
    • In Xenopus laevis and zebrafish models, this compound induced developmental defects, further confirming its role as a Wnt inhibitor. These studies demonstrated that treatment with this compound led to observable morphological changes consistent with disrupted Wnt signaling pathways .

Case Study 1: Mantle Cell Lymphoma

In a study targeting MCL-ICs, this compound was administered alongside conventional chemotherapy agents. The results indicated that MCL-ICs were particularly sensitive to Wnt pathway inhibitors, with this compound achieving a reduction in their population from 1% to approximately 0.35% . This suggests that targeting Wnt signaling could enhance therapeutic efficacy against resistant cancer stem cells.

Case Study 2: Colon Cancer

Research involving colon cancer models highlighted that this compound not only inhibited cell proliferation but also induced apoptosis selectively in cancer cells while sparing normal colonic epithelial cells. This selectivity is critical for minimizing side effects during treatment .

Table 1: Effects of this compound on Wnt Target Gene Expression

GeneExpression Change (Fold)Time Point (Hours)
Ascl2-6.04
Ephb2-5.04
Lgr5-4.54
Cyclin D1-1.9624
TCF4-2.5624

Table 2: Efficacy of this compound in Cancer Cell Lines

Cell LineIC50 (μM)Effect on Growth (%)
HT29<5-70
SW480<5-65
HCT116<5-80

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CCT036477 inhibits Wnt/β-catenin signaling in cancer cells?

this compound disrupts Wnt ligand-receptor interactions, destabilizing β-catenin and preventing its nuclear translocation, thereby suppressing downstream oncogenic gene expression (e.g., MYC, Cyclin D1). This is validated via proteomics showing reduced β-catenin levels and luciferase assays for Wnt pathway activity . To replicate, use immunoblotting for β-catenin and TOPFlash/FOPFlash reporter systems.

Q. What experimental assays are standard for evaluating this compound efficacy in vitro?

Key assays include:

  • Apoptosis quantification : Annexin V/PI staining with flow cytometry (e.g., A549 lung cancer cells treated with 10 µM this compound showed 5.92±0.51% apoptosis vs. 7.97±0.62% in controls ).
  • Cell viability : MTT or CellTiter-Glo assays (IC50 values vary by cell type; optimize dosing using 1–20 µM ranges).
  • Wnt pathway inhibition : qPCR for AXIN2 or β-catenin target genes.

Q. How do researchers determine optimal this compound concentrations for specific cancer models?

Perform dose-response curves (e.g., 0.1–50 µM) across 48–72 hours. For example, in mantle cell lymphoma-initiating cells (MCL-ICs), 5 µM this compound significantly reduced viability . Always include vehicle controls and validate with pathway-specific inhibitors (e.g., XAV939) to confirm on-target effects .

Advanced Research Questions

Q. How can contradictory apoptosis data for this compound across cell lines be resolved?

In A549 lung cancer cells, this compound reduced apoptosis (5.92±0.51% vs. 7.97±0.62% in controls ), while in MCL-ICs, it increased cell death . This discrepancy may stem from cell-type-specific Wnt pathway dependencies or off-target effects. To resolve:

  • Compare β-catenin degradation kinetics (e.g., half-life via cycloheximide chase).
  • Use RNA-seq to identify compensatory pathways (e.g., AKT/mTOR).
  • Validate with CRISPR-mediated β-catenin knockout models.

Q. What methodologies are critical for assessing this compound synergies with chemotherapy agents?

Use combination index (CI) analysis via Chou-Talalay method. For example:

  • Pair this compound with cisplatin in A549 cells; assess apoptosis via synergistic CI <1.
  • Optimize dosing schedules (e.g., pre-treatment vs. concurrent).
  • Include isobolograms to distinguish additive vs. synergistic effects .

Q. How can researchers address variability in this compound efficacy in in vivo vs. in vitro models?

In vivo limitations include poor bioavailability or tumor microenvironment interactions. Mitigation strategies:

  • Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
  • Use patient-derived xenografts (PDX) with Wnt-activated subtypes.
  • Combine with drug delivery systems (e.g., nanoparticles) to enhance stability .

Q. Methodological Rigor & Data Analysis

Q. What statistical approaches are recommended for analyzing this compound treatment effects?

  • For apoptosis/viability : Two-way ANOVA with post-hoc Tukey tests (account for multiple comparisons, as in ).
  • For proteomics : Benjamini-Hochberg correction for false discovery rate (FDR <0.05).
  • For in vivo studies : Kaplan-Meier survival analysis with log-rank tests.

Q. How can researchers ensure reproducibility of this compound experiments?

  • Document batch variability : Report compound source, purity (HPLC ≥95%), and storage conditions (−20°C in DMSO).
  • Standardize assays : Use identical passage numbers for cell lines and validate Wnt pathway status via baseline β-catenin levels.
  • Share protocols : Follow Beilstein Journal guidelines for experimental detail, including supplementary methods .

Q. Addressing Research Gaps

Q. What strategies can elucidate this compound resistance mechanisms in Wnt-driven cancers?

  • Perform long-term culture with incremental this compound doses to derive resistant clones.
  • Use whole-exome sequencing to identify mutations in Wnt pathway components (e.g., APC, CTNNB1).
  • Test epigenetic modifiers (e.g., HDAC inhibitors) to reverse resistance .

Q. How can this compound be adapted for studying developmental biology (non-cancer contexts)?

  • Apply to zebrafish or organoid models to assess Wnt modulation in embryogenesis.
  • Use time-lapse imaging to track β-catenin dynamics during tissue patterning.
  • Compare with other Wnt inhibitors (e.g., IWP-2) to dissect pathway-specific effects .

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHRIXRQPOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394516
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-78-5
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
CCT036477

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